

Experimental Data on Carnosic Acid Derivatives

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Compound Focus: Isorosmanol

CAS No.: 93780-80-4

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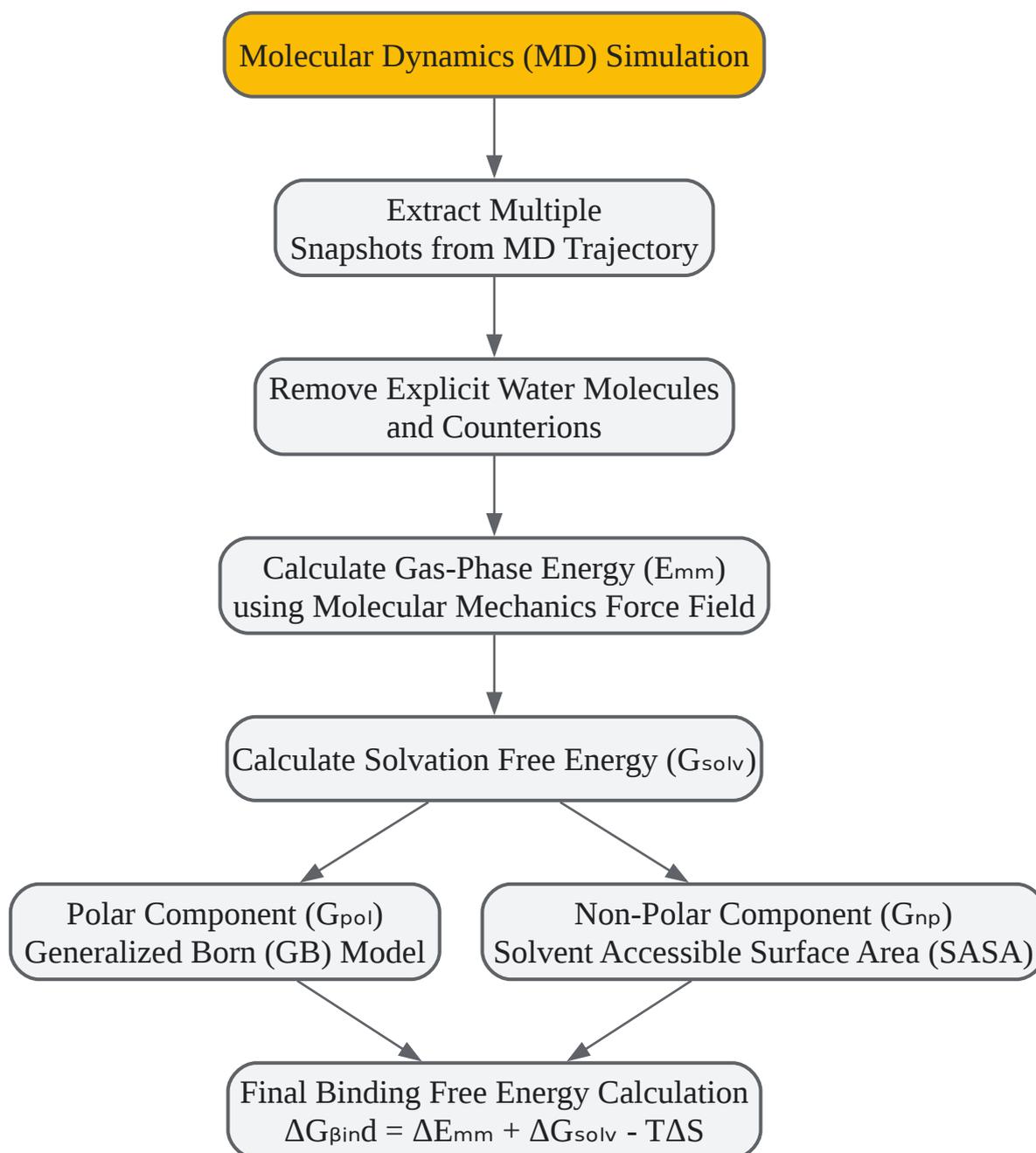
A 2025 study investigated several natural compounds, including **Isorosmanol**, for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The table below summarizes the available experimental data from this research [1].

Compound Name	Enzyme Target	IC ₅₀ (nM)	K _i (nM)	Inhibition Type	Reported MM/GBSA Binding Free Energy (kcal/mol)
Rosmanol	AChE	0.73	0.23	Competitive	-60.09
	BChE	0.75	0.20	Competitive	Not Specified
	CA I	0.21	0.12	Non-Competitive	-63.24
Carnosic Acid	AChE	0.78	0.58	Competitive	Not Specified
	BChE	0.66	0.49	Competitive	Not Specified
Carnosol	AChE	0.81	1.30	Competitive	Not Specified
	BChE	0.95	0.30	Competitive	Not Specified
Isorosmanol	AChE	Data incomplete in results table [1]			

As shown, while **Isorosmanol** was part of the study, its quantitative results for AChE were not fully reported in the available excerpt. The study identified **Rosmanol** as the most potent derivative, with detailed MM/GBSA binding free energies provided for its complexes with AChE and Carbonic Anhydrase I (CA I) [1].

Detailed Experimental Protocol

The study employed a comprehensive computational workflow to obtain the binding free energy values. The following diagram illustrates the key steps in the MM/GBSA procedure used by the researchers [1].



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The methodology can be broken down into the following steps, based on the descriptions found across the searched articles [1] [2] [3]:

- **System Preparation and Dynamics:** The 3D structure of the protein-ligand complex is obtained. A molecular dynamics (MD) simulation is run in explicit solvent to sample the conformational space of the complex.

- **Snapshot Selection:** Multiple snapshots are extracted from the stable part of the MD trajectory to represent the equilibrium state of the complex.
- **Free Energy Calculation:**
 - The **gas-phase energy (E_{mm})** is calculated using a molecular mechanics force field for each snapshot. This includes van der Waals and electrostatic interactions [1] [3].
 - The **solvation free energy (G_{solv})** is decomposed into a polar component (G_{pol}), calculated using the Generalized Born (GB) model, and a non-polar component (G_{np}), estimated based on the solvent-accessible surface area (SASA) [2] [3].
 - The **configurational entropy term ($-T\Delta S$)** is often calculated using normal mode analysis, but this is computationally expensive and sometimes omitted in high-throughput studies [2] [3].
- **Binding Free Energy:** The final MM/GBSA binding free energy (ΔG_{bind}) is an average of the results from all snapshots, using the formula: $\Delta G_{bind} = \Delta E_{mm} + \Delta G_{solv} - T\Delta S$ [1] [3].

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References

1. Anticholinesterase and carbonic anhydrase inhibitory ... [pmc.ncbi.nlm.nih.gov]
2. An Effective MM/GBSA Protocol for Absolute Binding Free ... [pmc.ncbi.nlm.nih.gov]
3. The MM/PBSA and MM/GBSA methods to estimate ligand- ... [pmc.ncbi.nlm.nih.gov]

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